

Application Notes and Protocols for Reactions Involving Chlorofluoroacetyl Chloride

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Compound of Interest

Compound Name: Chlorofluoroacetyl chloride

Cat. No.: B1352324

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Introduction: The Dual-Halogenated Acyl Chloride

Chlorofluoroacetyl chloride (CFAC) is a highly reactive bifunctional organic compound with the chemical formula C_2HClF_2O . As an acyl chloride, it serves as a potent acylating agent, enabling the introduction of the chlorofluoroacetyl moiety into a wide range of molecules.^[1] Its reactivity stems from the electrophilic carbonyl carbon, which is made even more reactive by the inductive electron-withdrawing effects of the adjacent chlorine and fluorine atoms. This heightened reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

However, the same properties that make CFAC a useful reagent also render it extremely hazardous. It is highly corrosive, moisture-sensitive, and a lachrymator.^{[2][3]} It reacts violently with water and other protic compounds, releasing corrosive hydrogen chloride gas.^{[2][4]} Therefore, its use demands rigorous adherence to specialized safety protocols and handling techniques. This guide provides a comprehensive overview of the experimental setup, detailed protocols for common reactions, and the necessary safety framework for researchers, scientists, and drug development professionals.

Critical Safety Protocols & Hazard Management

Working with **chlorofluoroacetyl chloride** necessitates a proactive and stringent approach to safety. The primary hazards include severe skin burns, eye damage, respiratory irritation, and violent reactions with water.^{[2][5]}

Hazard Identification

According to the Globally Harmonized System (GHS), **chlorofluoroacetyl chloride** is classified with the following hazards:

- H314: Causes severe skin burns and eye damage.[2]
- H318: Causes serious eye damage.[2]
- H335: May cause respiratory irritation.[2]
- Additional Hazard: Reacts violently with water.[2]

Pictogram	Signal Word	Hazard Description
	Danger	Corrosive to skin, eyes, and respiratory tract. Moisture sensitive.

Engineering Controls and Personal Protective Equipment (PPE)

Effective hazard mitigation relies on a combination of engineering controls and appropriate PPE.

- Primary Engineering Control: All manipulations of **chlorofluoroacetyl chloride** must be performed inside a certified chemical fume hood with a tested and reliable airflow.[6][7] This prevents the inhalation of corrosive vapors.
- Personal Protective Equipment (PPE): A complete set of PPE is mandatory.[5][8]
 - Eye/Face Protection: Wear tightly fitting safety goggles with side shields and a full-face shield.[5][6]
 - Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or fluoroelastomer). A flame-resistant lab coat and an apron are also required.[5][9] Inspect gloves for any signs of degradation before use.[7]

- Respiratory Protection: For situations with potential for exposure limit exceedance, a full-face respirator with appropriate chemical cartridges is necessary.[5]

Handling, Storage, and Waste Disposal

- Handling: Use only oven-dried or flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.[10] Transfer the liquid reagent using a dry syringe or cannula. Always add the acyl chloride to the reaction mixture slowly; never the other way around.[7]
- Storage: Store **chlorofluoroacetyl chloride** in a tightly sealed container, preferably under an inert atmosphere. It should be stored in a cool, dry, well-ventilated area, segregated from incompatible materials like bases, alcohols, and oxidizing agents.[6][9] Do not store above eye level.[6]
- Spill & Emergency: In case of a spill, evacuate the area. Use an absorbent material like sand or other non-combustible absorbent to contain the spill and place it into a container for disposal.[11] Do not use water.[11] Ensure an emergency shower and eyewash station are immediately accessible.

Experimental Setup & Reagent Preparation

A successful reaction depends on meticulous preparation and the correct equipment.

- Glassware: All glassware (round-bottom flasks, addition funnels, condensers) must be thoroughly dried in an oven at $>120\text{ }^{\circ}\text{C}$ for several hours and cooled under a stream of inert gas or in a desiccator.
- Inert Atmosphere: The reaction should be assembled for an inert atmosphere setup. This typically involves a Schlenk line or a manifold providing a positive pressure of nitrogen or argon, with outlets connected to bubblers.
- Solvents and Reagents: Use anhydrous solvents (e.g., dichloromethane, THF, DMF) to prevent unwanted side reactions.[10] Ensure all other reagents, particularly nucleophiles like alcohols and amines, are free of water.

Table 1: Physical and Chemical Properties of Chlorofluoroacetyl Chloride

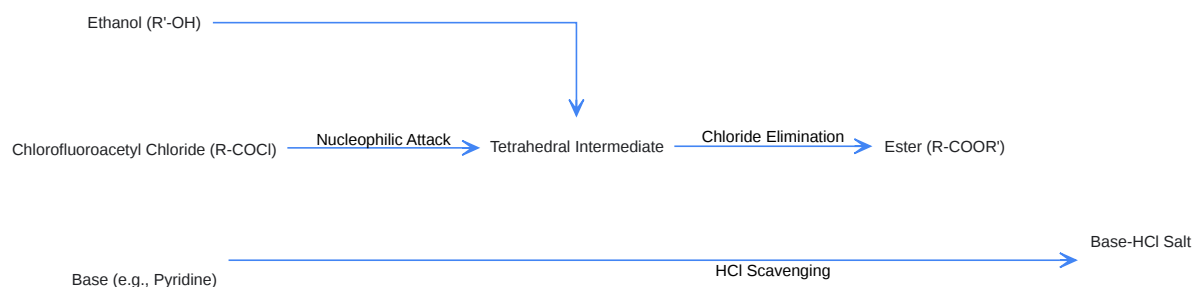
Property	Value	Source
CAS Number	359-32-0	[2]
Molecular Formula	C ₂ HCIF ₂ O	Derived
Molecular Weight	114.47 g/mol	Derived
Appearance	Colorless to light yellow liquid	[4]
Odor	Very pungent	[4]
Boiling Point	~51-53 °C	General Acyl Chloride Data[1]

Protocol 1: Esterification – Synthesis of Ethyl 2-chloro-2-fluoroacetate

This protocol details the reaction of **chlorofluoroacetyl chloride** with an alcohol (ethanol) to form an ester. The reaction is vigorous and exothermic, producing HCl as a byproduct.[12] A non-nucleophilic base like pyridine or triethylamine is often added to neutralize the HCl and drive the reaction to completion.[13]

Reaction Principle & Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the ester.



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Caption: Mechanism of esterification of an acyl chloride.

Step-by-Step Protocol

- **Setup:** Assemble a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an inert gas inlet, and a rubber septum. Place the flask in an ice-water bath.
- **Reagent Charging:** Under a positive flow of nitrogen, charge the flask with anhydrous dichloromethane (DCM, 40 mL). Add absolute ethanol (1.0 eq) followed by pyridine (1.1 eq) via syringe. Stir the solution and allow it to cool to 0 °C.
- **Acyl Chloride Addition:** Slowly add **chlorofluoroacetyl chloride** (1.0 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.^[14] Vigorous HCl gas evolution will be observed if no base is used.^[15]
- **Reaction:** After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for an additional 2-4 hours.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:**

- Cool the reaction mixture back to 0 °C.
- Slowly quench the reaction by adding 20 mL of cold water.[\[15\]](#)
- Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove pyridine, saturated NaHCO₃ solution (2 x 20 mL) to remove excess acid, and finally with brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude ester by fractional distillation under reduced pressure.

Caption: Experimental workflow for ester synthesis.

Protocol 2: Amidation – Synthesis of N-benzyl-2-chloro-2-fluoroacetamide

The amidation reaction is analogous to esterification, involving the nucleophilic attack of an amine on the acyl chloride.[\[16\]](#) The reaction is typically fast and high-yielding. Two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base are used to neutralize the HCl byproduct.[\[13\]](#)

Step-by-Step Protocol

- Setup: In a similar inert atmosphere setup as the esterification, place a solution of benzylamine (1.0 eq) and triethylamine (TEA, 1.1 eq) in anhydrous tetrahydrofuran (THF, 40 mL) in a 100 mL round-bottom flask.
- Cooling: Cool the stirred solution to 0 °C in an ice-salt bath.
- Acyl Chloride Addition: Prepare a solution of **chlorofluoroacetyl chloride** (1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the amine solution over 30 minutes, maintaining the temperature below 5 °C.[\[17\]](#)
- Reaction: After addition, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 3-6 hours.[\[17\]](#) A white precipitate of triethylammonium

chloride will form.

- Work-up:
 - Filter the reaction mixture to remove the ammonium salt precipitate.
 - Concentrate the filtrate under reduced pressure.
 - Redissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
 - Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
- Purification: Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Product Characterization & Data Interpretation

Confirmation of the product structure and purity is achieved through standard spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the conversion of the acyl chloride to the desired ester or amide by observing the shift in the carbonyl (C=O) stretching frequency.^[18]

- Acyl Chlorides: Exhibit a strong C=O stretch at a high frequency, typically around 1800 cm⁻¹.^[19]
- Esters: Show a strong C=O stretch around 1735-1750 cm⁻¹.
- Amides: Show a strong C=O stretch at a lower frequency, typically 1630-1690 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information. For derivatives of **chlorofluoroacetyl chloride**, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

- ^1H NMR: The proton on the α -carbon ($-\text{COCHFCl}$) will appear as a doublet of doublets due to coupling with both fluorine and chlorine (if the chlorine isotope is NMR active, though this is often not resolved). Its chemical shift is typically deshielded, appearing around δ 6.0-7.0 ppm. Protons adjacent to the new ester or amide functionality will also show characteristic shifts.[\[20\]](#)
- ^{13}C NMR: The carbonyl carbon is characteristic, appearing around 160-180 ppm. The α -carbon will show a large C-F coupling constant.
- ^{19}F NMR: A single resonance will be observed, with its chemical shift and coupling to the α -proton providing definitive evidence of the $-\text{CHFCl}$ group's presence.

Table 2: Typical Spectroscopic Data for Chlorofluoroacetyl Derivatives

Compound	IR (C=O) cm^{-1}	^1H NMR (δ for $-\text{CHFCl}$)	Notes
Chlorofluoroacetyl chloride	~1800	N/A	Highly reactive starting material. [19]
Ethyl 2-chloro-2-fluoroacetate	~1745	~6.5 (dd)	Confirms ester formation.
N-benzyl-2-chloro-2-fluoroacetamide	~1670	~6.8 (dd)	Confirms amide formation.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low or No Yield	Reagents or solvent contained water, leading to hydrolysis of the acyl chloride.	Ensure all glassware is flame-dried and all reagents/solvents are anhydrous. Run the reaction under a strict inert atmosphere. ^[10]
Formation of Carboxylic Acid	Incomplete reaction or hydrolysis during work-up.	Ensure sufficient reaction time. Use a non-nucleophilic base to scavenge HCl. Perform aqueous work-up at low temperatures.
Difficult Purification	Byproducts from side reactions.	Ensure slow, controlled addition of the acyl chloride at low temperatures to minimize side reactions. Optimize the purification method (e.g., change chromatography solvent system).

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